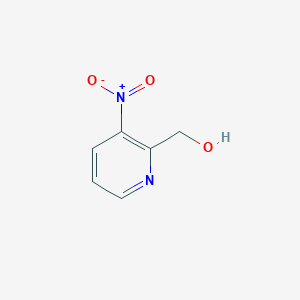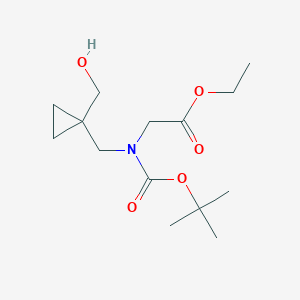![molecular formula C20H18N2O5S B2906247 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide CAS No. 2034597-81-2](/img/structure/B2906247.png)
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide typically involves multiple steps. The initial step often includes the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The furan-3-yl and thiophen-2-yl groups are then introduced through a series of coupling reactions. Finally, the oxalamide linkage is formed by reacting the intermediate compounds with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing side reactions. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the core structure of the dihydrobenzo[b][1,4]dioxin moiety and may exhibit similar chemical properties.
Furan-3-yl and thiophen-2-yl derivatives:
Uniqueness
What sets N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide apart is the combination of these functional groups within a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c23-19(20(24)22-14-1-3-16-17(11-14)27-10-9-26-16)21-7-5-15-2-4-18(28-15)13-6-8-25-12-13/h1-4,6,8,11-12H,5,7,9-10H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDFJLWHLGEFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(S3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906168.png)
![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)

![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/new.no-structure.jpg)




![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one](/img/structure/B2906182.png)


